Bis(2-diphenylphosphinophenyl)ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Wide Bite Angle Diphosphine Ligand:

Bis(2-diphenylphosphinophenyl)ether, commonly known as DPEphos, is a significant compound in inorganic and organometallic chemistry. It functions as a wide bite angle diphosphine ligand. This characteristic structure allows DPEphos to bind to metal centers with a larger separation between the two phosphorus atoms compared to other diphosphine ligands. This wider bite angle provides specific advantages in various research applications.

Catalysis:

DPEphos plays a crucial role in homogeneous catalysis, where a catalyst remains in the same phase (usually liquid) as the reactants throughout the reaction. Due to its unique bite angle and electronic properties, DPEphos finds application in diverse catalytic processes, including:

- Hydroformylation: Conversion of alkenes into aldehydes using carbon monoxide and hydrogen.

- Hydrogenation: Reduction of unsaturated bonds using hydrogen gas.

- Cross-coupling reactions: Formation of carbon-carbon bonds between two different molecules.

The specific bite angle and steric properties of DPEphos can influence the selectivity and activity of the catalyst, making it a valuable tool for researchers in designing efficient and selective catalytic systems.

Activation of Small Molecules:

DPEphos also demonstrates remarkable ability to activate small molecules such as hydrogen gas, carbon dioxide, and dinitrogen. This activation process allows for the subsequent transformation of these molecules into valuable products. For instance, DPEphos-based catalysts have been explored in the context of:

- Hydrogen activation: Splitting the H-H bond in hydrogen molecules, a crucial step in hydrogen storage and utilization.

- CO2 reduction: Converting carbon dioxide into valuable chemicals or fuels, contributing to sustainable development efforts.

These applications highlight the potential of DPEphos in developing new strategies for harnessing small molecules for energy production and chemical synthesis.

Material Science:

Beyond catalysis and small molecule activation, DPEphos finds applications in material science. The unique binding properties of DPEphos can be utilized to design and synthesize novel materials with desired functionalities. For example, DPEphos has been employed in:

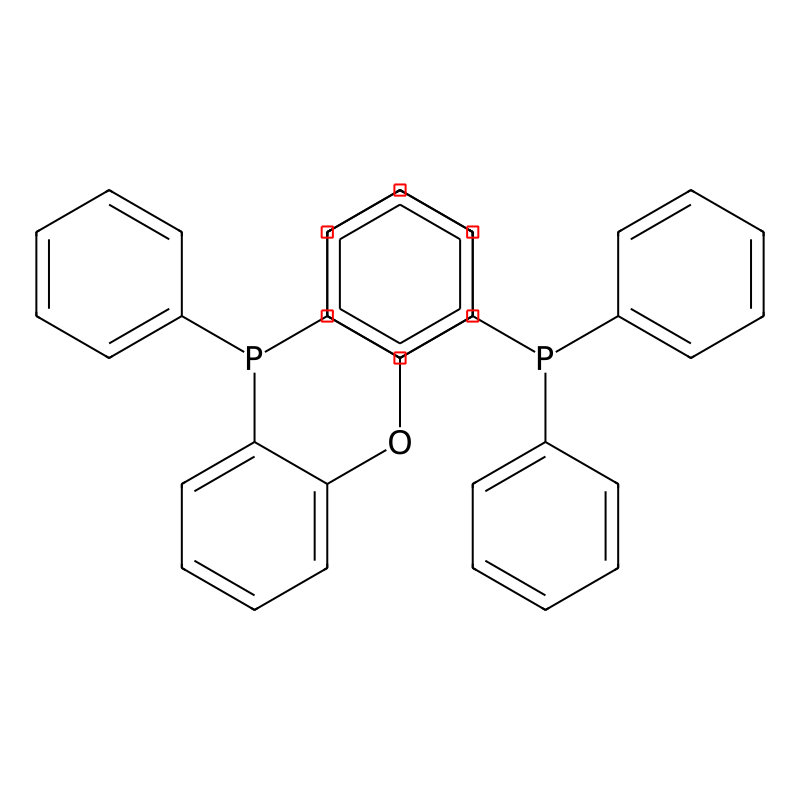

Bis(2-diphenylphosphinophenyl)ether, commonly referred to as DPEphos, is a bidentate diphosphine ligand with the chemical formula C36H28OP2. This compound features two diphenylphosphino groups attached to a phenyl ether backbone, creating a structure that facilitates coordination with various metal centers. DPEphos is characterized by its wide bite angle, which is advantageous in stabilizing metal-ligand complexes, making it a significant player in organometallic chemistry and catalysis .

DPEphos acts as a ligand in coordination complexes. It donates electron density from the phosphorus atoms to the central metal, forming stable metal-phosphorus bonds. This donation of electrons can influence the electronic properties of the metal center, affecting its reactivity and ability to participate in various catalytic cycles []. The specific mechanism depends on the nature of the coordinated metal and the reaction involved.

The synthesis of bis(2-diphenylphosphinophenyl)ether typically involves the reaction of chlorodiphenylphosphine with diphenyl ether. The reaction proceeds under controlled conditions to ensure the formation of the desired diphosphine ligand. The general synthetic pathway can be summarized as follows:

- Starting Materials: Chlorodiphenylphosphine and diphenyl ether.

- Reaction Conditions: The reactants are combined in an appropriate solvent (often an organic solvent) and heated under reflux.

- Purification: The product is purified through recrystallization or chromatography techniques to obtain pure bis(2-diphenylphosphinophenyl)ether .

Uniqueness of Bis(2-diphenylphosphinophenyl)ether: Compared to these similar compounds, bis(2-diphenylphosphinophenyl)ether stands out due to its wider bite angle (104°), which allows for greater flexibility and enhanced coordination properties when forming metal complexes. This flexibility can lead to improved catalytic activity and selectivity in various chemical transformations .

Interaction studies involving bis(2-diphenylphosphinophenyl)ether focus on its coordination behavior with different transition metals. These studies reveal insights into the stability and reactivity of metal-ligand complexes formed with DPEphos. For example, research has shown that when DPEphos interacts with copper(I), it leads to the formation of complexes that exhibit distinct electronic properties and reactivity patterns compared to other phosphine ligands . Investigating these interactions helps in understanding how modifications to ligand structure can influence catalytic performance.

Discovery and Initial Characterization

The development of DPEphos emerged within the broader context of diphosphine ligand research that gained momentum in the late 20th century. While the search results don't provide the exact first synthesis date, DPEphos has been widely studied since at least the late 1990s as evidenced by multiple publications. The compound consists of a diphenyl ether backbone with two diphenylphosphino groups strategically positioned at the ortho positions of the aromatic rings. This architectural arrangement creates a specific bite angle of approximately 104°, which significantly influences its coordination behavior and catalytic properties.

Initial characterization studies revealed DPEphos's fundamental properties as a wide bite angle diphosphine ligand. The compound is a white crystalline powder with a melting point between 184.0°C to 187.0°C. Its solubility profile indicates insolubility in water but good solubility in common organic solvents, making it practical for various applications in homogeneous catalysis. Early structural investigations established the importance of the diphenyl ether backbone in providing a degree of flexibility not present in more rigid diphosphine ligands, which contributes to its unique coordination chemistry.

Nomenclature Evolution and Systematic Classification

The nomenclature of DPEphos has evolved alongside advancements in chemical naming conventions:

- The full scientific name is Bis[(2-diphenylphosphino)phenyl] ether, which directly describes its structural composition

- "DPEphos" is derived from diphenyl ether (DPE), which constitutes the central backbone of the ligand

- According to IUPAC standards, the systematic name is {2-[2-(diphenylphosphanyl)phenoxy]phenyl}diphenylphosphane, reflecting its precise chemical structure

- Alternative names include:

The compound is systematically classified with CAS Number 166330-10-5. Table 1 summarizes the key identifiers and physical properties of DPEphos.

Table 1: Chemical Identifiers and Physical Properties of DPEphos

| Property | Value |

|---|---|

| CAS Number | 166330-10-5 |

| Molecular Formula | C36H28OP2 |

| Molecular Weight | 538.57 g/mol |

| Melting Point | 184.0°C to 187.0°C |

| Physical Form | White crystalline powder |

| Solubility | Insoluble in water, soluble in organic solvents |

| IUPAC Name | {2-[2-(diphenylphosphanyl)phenoxy]phenyl}diphenylphosphane |

| InChI Key | RYXZOQOZERSHHQ-UHFFFAOYSA-N |

The compound's structural classification places it within the category of diaryl ether-based diphosphine ligands, distinguished by the presence of an ether linkage between the two phosphino-substituted aromatic rings. This classification is important for understanding its relationship to other diphosphine ligands and its expected coordination behavior with transition metals.

Historical Milestones in DPEphos-Based Coordination Chemistry

The trajectory of DPEphos in coordination chemistry has been marked by several significant developments that have expanded its applications and transformed our understanding of its properties.

Copper Complexes

A pivotal advancement came in 2007 with the synthesis and characterization of tricoordinated cationic Cu(I) complexes incorporating DPEphos. Researchers reported the complex [Cu(κ2-P,P'-DPEphos)(κ1-P-DPEphos)][BF4], which featured a dangling phosphorus center that could undergo oxidation when treated with oxidizing agents like MnO2, elemental sulfur, or selenium. This reactivity led to the formation of Cu-E bonds (where E = O, S, or Se), demonstrating the versatility of DPEphos in supporting diverse coordination environments. The study also employed density functional theory calculations to examine the stereochemical influences of DPEphos on its coordination behavior.

Photoredox Catalysis

A significant breakthrough came with the development of [(DPEPhos)(bcp)Cu]PF6 as a general copper-based photoredox catalyst. This complex has proven effective in promoting the activation of various organic halides, including typically unreactive compounds. The catalyst system facilitates direct arylation of heteroarenes and radical cyclization reactions, exemplified by the synthesis of 4-(1-methyl-1H-pyrrol-2-yl)benzonitrile and the natural product luotonin A. This application represents a significant advancement as it offers a more economical alternative to traditional iridium- and ruthenium-based photoredox catalysts.

Palladium-Catalyzed Cross-Coupling

DPEphos has demonstrated exceptional efficacy in palladium-catalyzed cross-coupling reactions. In carbon-sulfur bond formation, DPEphos achieved yields as high as 91%, significantly outperforming other ligand systems in challenging coupling reactions. This performance highlights the importance of the unique electronic and steric properties of DPEphos in facilitating challenging transformations in organic synthesis.

Asymmetric Catalysis

Researchers have developed modified versions of DPEphos with chiral auxiliaries incorporated into the diphenyl ether backbone. These chiral ligands, containing ester and ether modifications in the ortho positions relative to the diphenylphosphine groups, have been evaluated in asymmetric allylic alkylation reactions catalyzed by palladium. The enantioselectivity achieved (ranging from 3% to 70%) was found to depend on the size of the chiral auxiliary and its proximity to the phosphorus donor groups, demonstrating the potential for tuning DPEphos derivatives for stereoselective catalysis.

Table 2: Significant Applications of DPEphos in Coordination Chemistry

Evolution of Synthetic Methodologies

The synthesis of DPEphos has undergone significant refinement over the years, evolving from basic approaches to more sophisticated and efficient methodologies.

Early Synthetic Routes

The fundamental synthetic route involves the reaction of chlorodiphenylphosphine with diphenyl ether (DPE). This approach established the basic framework for preparing DPEphos but often resulted in variable yields and purity levels.

Optimized Methodology

A more refined preparation method involves a lithiation-phosphination sequence:

- Diphenyl ether (0.02 mol) is diluted in hexane (50 mL) at -78°C

- A hexane solution of n-BuLi (42 mmol) is added dropwise (completed in approximately 5 minutes)

- The reaction proceeds for 1 hour at -78°C, then the temperature is raised to room temperature (approximately 25°C)

- The reaction mixture continues stirring for 16 hours

- A n-hexane solution of diphenylphosphine chloride (42 mmol) is added dropwise under ice-bath conditions

- The reaction continues at room temperature for 16 hours

- The solvent is removed by rotary evaporation to obtain a light yellow viscous oil

- The product is washed with acetone and dried in vacuo to obtain white powder

This optimized procedure yields DPEphos with approximately 87% yield and high purity. The methodology demonstrates the importance of carefully controlled reaction conditions, particularly temperature management during the lithiation step and the subsequent phosphination.

Comparative Historical Development Against Related Diphosphine Ligands

DPEphos exists within the broader context of diphosphine ligand development, with its unique properties distinguishing it from related compounds.

Historical Context of Diphosphine Development

The evolution of diphosphine ligands dates back to the synthesis of dppe (1,2-bis(diphenylphosphino)ethane) in 1959. Initially, many bidentate phosphines showed lower activities compared to monophosphines in catalytic applications, leading to a misconception that bidentate ligands generally resulted in less active catalysts. This viewpoint was challenged as researchers discovered the unique advantages of different diphosphine architectures in specific catalytic transformations.

Bite Angle Significance

The concept of "bite angle" emerged as a critical parameter in understanding diphosphine ligand behavior. DPEphos, with its bite angle of approximately 104°, occupies a specific niche compared to other diphosphine ligands. As shown in Table 3, DPEphos differs from Xantphos (108°) and alkyl-bridged diphosphines in this key parameter.

Table 3: Comparison of DPEphos with Related Diphosphine Ligands

| Ligand | Bite Angle (°) | Backbone | Flexibility | Key Characteristics |

|---|---|---|---|---|

| DPEphos | 104 | Diphenyl ether | Higher | More flexible, adaptable coordination |

| Xantphos | 108 | Xanthene | Lower | More rigid, larger bite angle |

| DPPE | ~85 | Ethylene | Variable | Smaller bite angle, different electronic properties |

| DPPF | ~96 | Ferrocene | Moderate | Redox-active backbone |

The bite angle affects critical attributes such as:

- Metal-ligand bond strength and orientation

- Electronic properties at the metal center

- Steric environment around the catalytic site

- Preference for specific coordination geometries

Comparative Advantages in Catalysis

Compared to other diphosphine ligands, DPEphos offers several distinct advantages:

Flexibility: DPEphos provides greater conformational flexibility than Xantphos, allowing better adaptation to different metal coordination requirements. This property is particularly valuable in catalytic cycles requiring geometric changes at the metal center.

Electronic Properties: DPEphos exhibits intermediate electronic properties between electron-rich alkyl diphosphines and electron-poor phosphites. This electronic character can be evaluated through techniques such as measuring carbonyl stretching frequencies (νCO) of Ni(CO)2(PP) complexes.

Catalytic Performance: In certain applications, DPEphos outperforms related ligands. For example, in carbon-sulfur cross-coupling reactions, DPEphos achieved 91% yield compared to other systems, demonstrating the importance of its unique structural features. Similarly, in nickel-catalyzed cycloaddition reactions of diynes and nitriles, Xantphos (structurally related to DPEphos) provided superior results compared to other ligands like DPPE.

Adaptability: The ether backbone of DPEphos provides a unique combination of rigidity and flexibility that makes it adaptable to various metal centers and oxidation states. This adaptability contributes to its versatility across different types of catalytic transformations.

The development of DPEphos and related wide bite angle diphosphine ligands represents a significant evolution in ligand design philosophy. While early research on diphosphine ligands often focused on their chelating strength, the recognition of bite angle effects and conformational flexibility has led to more sophisticated design principles that consider how these parameters influence catalytic performance in specific transformations. DPEphos exemplifies this evolution, combining a specific bite angle with controlled flexibility to create a ligand with broad utility in catalysis and coordination chemistry.

Bite Angle Analysis and Structural Implications

Bis(2-diphenylphosphinophenyl)ether exhibits a natural bite angle of 104°, which places it in the category of wide bite angle diphosphine ligands [1]. This bite angle represents the preferred chelation angle determined exclusively by ligand backbone constraints rather than metal valence angles [3]. The natural bite angle concept, as defined by Casey and Whiteker, provides crucial insight into the ligand's structural preferences and its ability to adapt to different metal coordination environments [8].

The structural implications of this 104° bite angle are significant for coordination chemistry applications. The ligand demonstrates considerable flexibility, with the ability to accommodate bite angles ranging from approximately 95° to 115° depending on the metal center and coordination environment [4]. This flexibility arises from the diphenyl ether backbone, which is inherently more flexible than rigid backbone systems such as xanthene derivatives [1] [10].

The phosphorus-phosphorus distance in Bis(2-diphenylphosphinophenyl)ether complexes typically ranges from 4.9 to 5.3 Ångströms, varying with the specific coordination mode and metal center [31]. Crystal structure analyses reveal that the dihedral angles between phenyl rings of the diphenyl ether fragment remain relatively consistent at approximately 118°, similar to values observed in free diphenyl ether [31]. The carbon-oxygen-carbon angle in the ether linkage shows some variation upon coordination, typically ranging from 68° to 71° [31].

The bite angle directly influences the coordination geometry preferences of metal complexes. Octahedral and square planar complexes naturally prefer bite angles near 90°, while tetrahedral complexes favor angles closer to 109° [3]. The 104° natural bite angle of Bis(2-diphenylphosphinophenyl)ether positions it as an intermediate ligand that can effectively accommodate both square planar and tetrahedral geometries with minimal strain [3] [4].

| Property | Value | Reference Range |

|---|---|---|

| Natural Bite Angle | 104° | 102-106° |

| P-P Distance | 4.9-5.3 Å | Variable with coordination |

| Backbone Flexibility | High | Moderate to high range |

| C-O-C Angle | 68-71° | Coordination dependent |

Electronic and Steric Parameters in Metal Complexation

The electronic properties of Bis(2-diphenylphosphinophenyl)ether are characterized by its strong σ-donor capability, with minimal π-acceptor character [17] [21]. The phosphorus-selenium coupling constant (¹J_P-Se) of 734 Hz for the corresponding diselenide indicates electronic donation properties comparable to other wide bite angle diphosphines such as Xantphos [17]. This coupling constant serves as a reliable indicator of the ligand's σ-donation ability, with higher values indicating stronger electron donation [17] [20].

The Tolman cone angle, a crucial steric parameter for phosphine ligands, has been computationally assessed for Bis(2-diphenylphosphinophenyl)ether in various coordination environments [20] [21]. In tetrahedral nickel complexes, the effective cone angle ranges from 145° to 155°, while in octahedral environments, the cone angle typically measures 140° to 150° [20]. These values reflect the steric bulk imposed by the diphenylphosphino substituents and their orientation in different coordination geometries [20] [21].

The ligand's electronic parameters are significantly influenced by the diphenyl ether backbone structure [2] [17]. The ether linkage provides electron density to the phosphorus centers while maintaining structural flexibility [2]. Unlike more rigid backbone systems, the diphenyl ether framework allows for conformational adjustments that optimize metal-ligand orbital overlap [10] [17].

Steric effects play a crucial role in determining coordination preferences and catalytic activity [4] [11]. The pocket angle, calculated from crystal structures allowing free rotation of phosphorus substituents, describes the spatial environment around the metal center [7]. For Bis(2-diphenylphosphinophenyl)ether complexes, pocket angles typically range from 150° to 170°, depending on the metal center and additional ligands [7].

The percent buried volume (%Vbur), another important steric descriptor, quantifies the fraction of a coordination sphere occupied by the ligand [20]. Bis(2-diphenylphosphinophenyl)ether typically exhibits %Vbur values of 35-45% in square planar complexes and 25-35% in tetrahedral geometries [20]. These values indicate moderate to high steric demand, which influences both stability and reactivity of metal complexes [20].

Electronic bite angle effects relate to changes in electronic structure when the bite angle is modified [3]. Density functional theory calculations reveal that bite angle variations in Bis(2-diphenylphosphinophenyl)ether complexes primarily affect metal d-orbital hybridization [4] [29]. Larger bite angles favor increased s-character in metal hybrid orbitals, influencing both stability and reactivity [29].

The ligand's hemilabile character represents a unique electronic and structural feature [10]. The potential for the ether oxygen to coordinate or dissociate provides additional electronic flexibility during catalytic processes [10]. This hemilability allows metal complexes to adapt their coordination environment in response to substrate binding or product release [10].

| Parameter | Value Range | Measurement Method | Significance |

|---|---|---|---|

| ¹J_P-Se Coupling | 734 Hz | NMR spectroscopy | σ-donor strength |

| Cone Angle (tetrahedral) | 145-155° | Computational/X-ray | Steric bulk |

| Cone Angle (octahedral) | 140-150° | Computational/X-ray | Steric demand |

| Pocket Angle | 150-170° | Crystal structure | Spatial environment |

| %V_bur (square planar) | 35-45% | Computational | Coordination sphere occupation |

| %V_bur (tetrahedral) | 25-35% | Computational | Steric hindrance |

Comparative Analysis with Xantphos and Other Wide-Bite Angle Diphosphines

Bis(2-diphenylphosphinophenyl)ether belongs to a family of wide bite angle diphosphine ligands that includes Xantphos, dibenzofuran-based phosphines, and other structurally related compounds [8] [12]. Comparative analysis reveals both similarities and distinct differences in structural, electronic, and catalytic properties [8] [12].

Xantphos, with its xanthene backbone, exhibits a natural bite angle of 108°, slightly larger than the 104° observed for Bis(2-diphenylphosphinophenyl)ether [1] [8]. This difference, while seemingly small, has significant implications for coordination geometry preferences and catalytic selectivity [8]. The rigid xanthene backbone of Xantphos contrasts with the more flexible diphenyl ether backbone of Bis(2-diphenylphosphinophenyl)ether, resulting in different adaptation capabilities to metal coordination requirements [8] [10].

Dibenzofuran-based phosphine (DBFphos) presents a natural bite angle of 107°, intermediate between Bis(2-diphenylphosphinophenyl)ether and Xantphos [23]. The dibenzofuran backbone provides moderate rigidity while maintaining some flexibility [23]. Electronic properties of DBFphos show enhanced π-acceptor character compared to Bis(2-diphenylphosphinophenyl)ether due to the extended aromatic system [12].

The bis(2-diphenylphosphinophenyl) ether derivative BISBI exhibits a significantly larger bite angle of 120°, achieved through backbone modifications [8]. This wider bite angle particularly favors bisequatorial coordination in trigonal bipyramidal complexes, leading to enhanced regioselectivity in hydroformylation reactions [8].

Thixantphos and Sixantphos, based on dibenzothiophene and dibenzothiophene dioxide backbones respectively, show bite angles of 106° and 109° [8] [12]. These ligands combine moderate flexibility with enhanced electronic properties due to sulfur incorporation in the backbone [12].

Electronic comparison reveals that Bis(2-diphenylphosphinophenyl)ether exhibits primarily σ-donor character with minimal π-acceptor properties [17]. Xantphos shows similar electronic behavior with ¹J_P-Se values of approximately 730-740 Hz [17]. In contrast, dibenzofuran and dibenzothiophene-based ligands exhibit modest π-acceptor character due to their extended aromatic systems [12].

Flexibility rankings place Bis(2-diphenylphosphinophenyl)ether as the most flexible among wide bite angle diphosphines [10]. Xantphos exhibits moderate flexibility, while dibenzofuran and dibenzothiophene derivatives show limited flexibility due to their rigid fused ring systems [12] [23].

Catalytic performance comparisons in rhodium-catalyzed hydroformylation reveal distinct selectivity patterns [8]. Bis(2-diphenylphosphinophenyl)ether typically achieves linear to branched ratios of 8-12:1 for terminal alkenes, while Xantphos achieves ratios of 15-25:1 [8]. The higher flexibility of Bis(2-diphenylphosphinophenyl)ether allows for better accommodation of sterically demanding substrates [8].

In palladium-catalyzed cross-coupling reactions, Bis(2-diphenylphosphinophenyl)ether demonstrates superior performance with challenging substrates due to its structural flexibility [17]. Xantphos excels in reactions requiring high selectivity but may show reduced activity with bulky coupling partners [17].

| Ligand | Natural Bite Angle | Backbone Type | Flexibility | Electronic Character | Key Advantage |

|---|---|---|---|---|---|

| Bis(2-diphenylphosphinophenyl)ether | 104° | Diphenyl ether | High | σ-donor | Substrate accommodation |

| Xantphos | 108° | Xanthene | Moderate | σ-donor | High selectivity |

| DBFphos | 107° | Dibenzofuran | Low | σ-donor/π-acceptor | Electronic tuning |

| BISBI | 120° | Modified ether | Moderate | σ-donor | Wide coordination |

| Thixantphos | 106° | Dibenzothiophene | Low | σ-donor/π-acceptor | Electronic diversity |

| Sixantphos | 109° | Dibenzothiophene dioxide | Low | σ-donor | Rigidity control |

Theoretical Modeling of Metal-Bis(2-diphenylphosphinophenyl)ether Interactions

Theoretical investigations of metal-Bis(2-diphenylphosphinophenyl)ether interactions have employed various computational methods, including density functional theory, time-dependent density functional theory, and molecular mechanics approaches [6] [26] [30]. These studies provide fundamental insights into electronic structure, coordination preferences, and photophysical properties of metal complexes [26] [30].

Density functional theory calculations using functionals such as B3LYP, PBE0, and M06 have successfully reproduced experimental geometries and electronic properties of Bis(2-diphenylphosphinophenyl)ether complexes [26] [30]. Ground state optimizations consistently predict bite angles within 2-3° of experimental values when dispersion corrections are included [30]. Standard DFT methods without dispersion corrections systematically overestimate bond lengths and underestimate non-covalent interactions [30].

Molecular mechanics calculations using augmented TRIPOS force fields have proven valuable for predicting natural bite angles and flexibility ranges [23]. These calculations define the natural bite angle as the preferred chelation angle determined solely by ligand backbone constraints, independent of metal requirements [23]. The calculated natural bite angle of 102.2° for Bis(2-diphenylphosphinophenyl)ether agrees well with experimental observations [23].

Time-dependent density functional theory studies of copper(I) complexes reveal the nature of electronic transitions and excited state geometries [26] [30]. The lowest-energy excited states typically exhibit mixed ligand-to-ligand charge transfer character involving electron transfer from Bis(2-diphenylphosphinophenyl)ether lone pairs to π* orbitals of co-ligands [26] [30]. These calculations successfully predict absorption spectra and photoluminescence properties [26].

Quantum chemical investigations of flattening distortion in excited states show that Bis(2-diphenylphosphinophenyl)ether complexes undergo significant geometric reorganization upon photoexcitation [26]. The dihedral angle between N-Cu-N and P-Cu-P planes decreases substantially in excited states, accompanied by contraction of Cu-N bonds and relaxation of the phosphine ligand [26] [30].

Dispersion-corrected density functional theory methods, particularly D3 and D4 corrections, prove essential for accurate modeling of non-covalent interactions in Bis(2-diphenylphosphinophenyl)ether complexes [9] [30]. These corrections significantly improve predictions of intermolecular interactions and crystal packing arrangements [9] [30].

Bond valence sum analyses based on computed structures confirm oxidation state assignments in metal complexes [14]. These calculations provide quantitative measures of metal-ligand bond strengths and validate experimental structural interpretations [14].

Electronic structure analyses using natural bond orbital and atoms-in-molecules methods reveal the nature of metal-phosphorus bonding [4] [29]. These studies confirm predominantly σ-donation from phosphorus to metal centers, with minimal π-backbonding contributions [4]. The ether oxygen shows weak coordinative interactions in tridentate complexes, consistent with its hemilabile character [10].

Theoretical modeling of catalytic processes employs transition state calculations to understand reaction mechanisms and selectivity patterns [11]. These studies reveal how bite angle variations influence activation barriers and product selectivity in catalytic transformations [11] [29].

Excited state calculations using GW/Bethe-Salpeter equation methods provide accurate predictions of charge-transfer transitions in luminescent complexes [26]. These approaches overcome limitations of conventional time-dependent density functional theory for long-range charge-transfer states [26].

| Computational Method | Primary Application | Key Insights | Accuracy |

|---|---|---|---|

| DFT (B3LYP-D3) | Ground state geometry | Bond lengths, angles | ±0.02 Å, ±2° |

| TDDFT | Electronic transitions | Absorption spectra | ±0.2 eV |

| Molecular mechanics | Natural bite angle | Ligand preferences | ±3° |

| GW/BSE | Charge-transfer states | Excited state properties | ±0.1 eV |

| NBO analysis | Bonding nature | Electronic structure | Qualitative |

| QTAIM | Bond characterization | Interaction strength | Quantitative |

Theoretical predictions of luminescence properties show excellent agreement with experimental quantum yields and emission lifetimes for copper(I) complexes [26]. These calculations successfully predict the influence of ligand modifications on photophysical properties, enabling rational design of improved luminescent materials [26].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 164 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 162 of 164 companies with hazard statement code(s):;

H302 (96.3%): Harmful if swallowed [Warning Acute toxicity, oral];

H413 (95.68%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016